molecular formula C9H12BrNO2 B13570168 (R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol CAS No. 1213339-89-9

(R)-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol

Katalognummer: B13570168
CAS-Nummer: 1213339-89-9
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: LNVXUCAUPVCQCG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol.

    Amination: The resulting alcohol undergoes amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, NaBH4, and hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.

Major Products Formed

    Oxidation: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetaldehyde.

    Reduction: 2-Amino-2-(5-methoxyphenyl)ethan-1-ol.

    Substitution: 2-Amino-2-(2-azido-5-methoxyphenyl)ethan-1-ol.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-(2-bromo-4-methoxyphenyl)ethan-1-ol
  • 2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol
  • 2-Amino-2-(2-bromo-5-ethoxyphenyl)ethan-1-ol

Uniqueness

®-2-Amino-2-(2-bromo-5-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 5-position and the bromine atom at the 2-position provides distinct chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

1213339-89-9

Molekularformel

C9H12BrNO2

Molekulargewicht

246.10 g/mol

IUPAC-Name

(2R)-2-amino-2-(2-bromo-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI-Schlüssel

LNVXUCAUPVCQCG-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=C(C=C1)Br)[C@H](CO)N

Kanonische SMILES

COC1=CC(=C(C=C1)Br)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.